3-{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-1,3-thiazolidine-2,4-dione
Description
Synthesis Analysis
The synthesis of benzothiazoles, including this compound, involves several methods. Notably, a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles. DMSO plays a crucial role as a carbon source, solvent, and oxidant in this process . Additionally, a green and efficient method employs samarium triflate as a reusable acid catalyst to synthesize benzothiazoles from o-amino(thio)phenols and aldehydes under mild conditions in an aqueous medium .
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including acylation, cyclization, and oxidation. For instance, the formal acylation of benzothiazoles involves the formation of an aryl glyoxal, followed by ring-opening and condensation with the amino group . Investigating its reactivity with different functional groups would be valuable.
Future Directions
: Zhu, X., Zhang, F., Kuang, D., Deng, G., Yang, Y., Yu, J., & Liang, Y. (2020). A three-component reaction for the synthesis of benzothiazoles. Organic Letters, 22(11), 3789-3793 : Chemical Entities of Biological Interest (ChEBI). ChEBI ID: 37947 : Wang, B., Zhang, Q., Guo, Z., & Ablajan, K. (2020). Synthesis of 1,2,3-benzothiadiazoles via aryl glyoxals. Synthesis, 52(19), 3058-3064 : ChemSpider. 2-Chloro-N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenyl}acetamide
Properties
IUPAC Name |
3-[2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]ethyl]-1,3-thiazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S2/c16-10-7-20-12(17)15(10)6-5-13-11-8-3-1-2-4-9(8)21(18,19)14-11/h1-4H,5-7H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQNJEJMTYPINO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CCN=C2C3=CC=CC=C3S(=O)(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101136279 | |
Record name | 2,4-Thiazolidinedione, 3-[2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101136279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
510737-48-1 | |
Record name | 2,4-Thiazolidinedione, 3-[2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=510737-48-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Thiazolidinedione, 3-[2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101136279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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